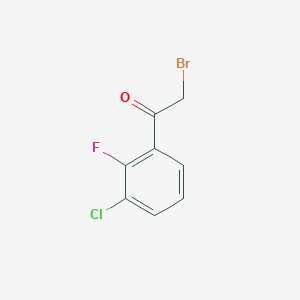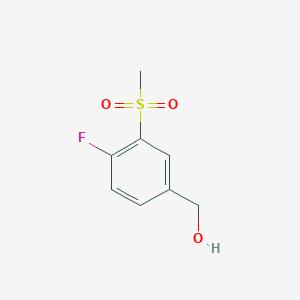
2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate
Overview
Description
2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C5BCl5F5N. It is known for its unique structure, which includes a pyridinium core substituted with five chlorine atoms and one fluorine atom, paired with a tetrafluoroborate anion. This compound is primarily used in research settings and has various applications in synthetic chemistry.
Preparation Methods
The synthesis of 2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate typically involves the fluorination of 2,3,4,5,6-pentachloropyridine. The reaction is carried out under controlled conditions using a fluorinating agent such as tetrafluoroboric acid. The process involves the following steps:
Starting Material: 2,3,4,5,6-pentachloropyridine.
Fluorination: The compound is treated with tetrafluoroboric acid in an appropriate solvent.
Isolation: The product is isolated and purified through crystallization or other suitable methods.
Chemical Reactions Analysis
2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Fluorination: The fluorine atom can be replaced or modified in certain reactions.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate has several applications in scientific research:
Synthetic Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Material Science: It is used in the development of new materials with unique properties.
Medicinal Chemistry: Researchers explore its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate can be compared with other fluorinated pyridinium compounds, such as:
2,6-Dichloro-1-fluoropyridinium tetrafluoroborate: This compound has fewer chlorine substituents and different reactivity.
2,3,4,5,6-Pentachloro-1-fluoropyridinium trifluoromethanesulfonate: Similar structure but different anion, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrafluoroborate anion, which influences its chemical properties and applications.
Properties
IUPAC Name |
2,3,4,5,6-pentachloro-1-fluoropyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl5FN.BF4/c6-1-2(7)4(9)12(11)5(10)3(1)8;2-1(3,4)5/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPPDSMKMDLUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1(=C(C(=[N+](C(=C1Cl)Cl)F)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BCl5F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565300 | |
| Record name | 2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132041-54-4 | |
| Record name | 2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



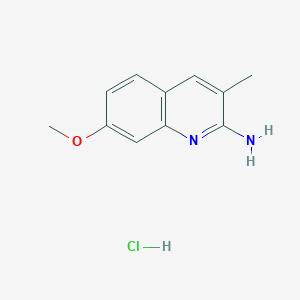
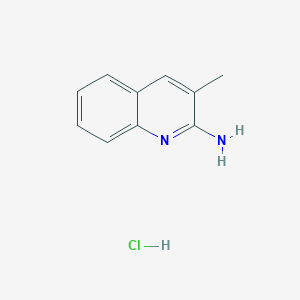
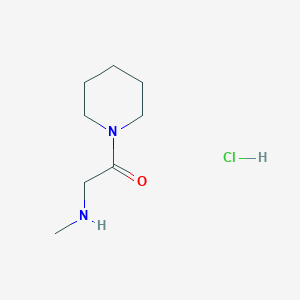
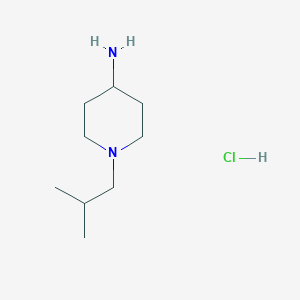
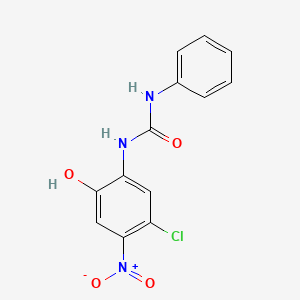
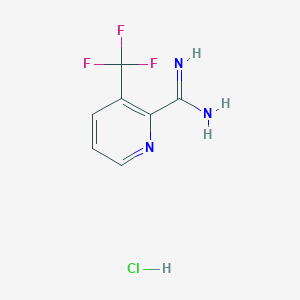

![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B3030975.png)
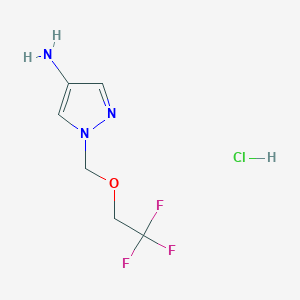
![(4-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B3030979.png)
![4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3030982.png)
